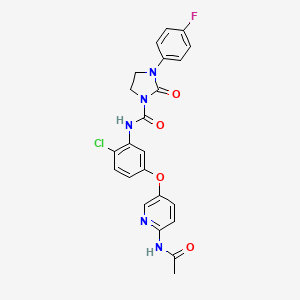
N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, and finally, the formation of the target compound. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized derivative, while substitution could result in a compound with a different functional group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.
Biology
In biological research, N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide may be studied for its potential biological activity. Researchers might investigate its interactions with biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-chlorophenyl)-2-oxoimidazolidine-1-carboxamide
- N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-methylphenyl)-2-oxoimidazolidine-1-carboxamide
Uniqueness
N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide stands out due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C23H19ClFN5O4 |
|---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
N-[5-(6-acetamidopyridin-3-yl)oxy-2-chlorophenyl]-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C23H19ClFN5O4/c1-14(31)27-21-9-7-18(13-26-21)34-17-6-8-19(24)20(12-17)28-22(32)30-11-10-29(23(30)33)16-4-2-15(25)3-5-16/h2-9,12-13H,10-11H2,1H3,(H,28,32)(H,26,27,31) |
InChI Key |
VPEDWRDCWBDALZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)OC2=CC(=C(C=C2)Cl)NC(=O)N3CCN(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)



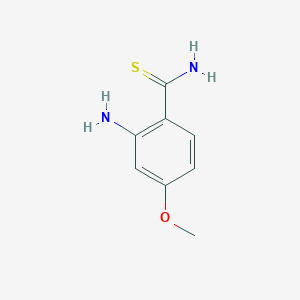
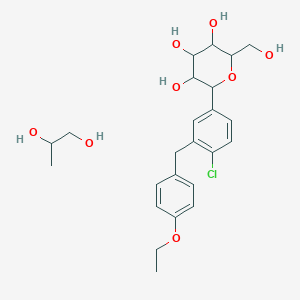
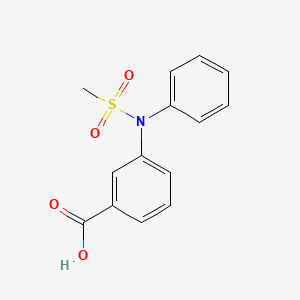
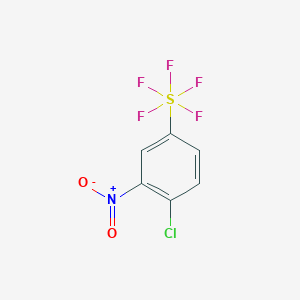
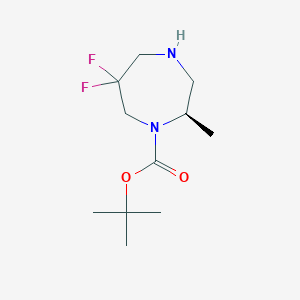
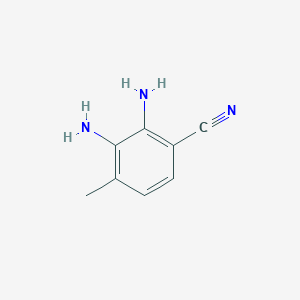
![(18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B12828650.png)

![6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12828663.png)

